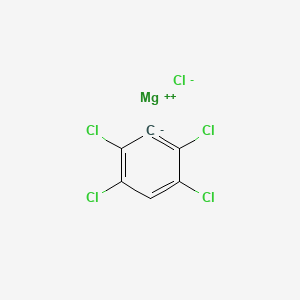
magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride is a coordination compound that consists of magnesium cation, 1,2,4,5-tetrachlorobenzene-6-ide anion, and chloride anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrachlorobenzene can be synthesized through the electrophilic halogenation of benzene or some chlorobenzenes . The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride compound can be prepared by reacting 1,2,4,5-tetrachlorobenzene with magnesium in the presence of a suitable solvent, followed by the addition of hydrochloric acid to introduce the chloride ion.
Industrial Production Methods
Industrial production of 1,2,4,5-tetrachlorobenzene involves the chlorination of benzene or chlorobenzene under controlled conditions. The process requires careful handling of chlorine gas and appropriate safety measures to prevent the release of toxic by-products .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state products such as tetrachlorobenzoquinone.
Reduction: Lower oxidation state products such as tetrachlorobenzene.
Substitution: Products where the chloride ion is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride involves its interaction with molecular targets through coordination bonds. The magnesium cation can coordinate with various ligands, influencing the reactivity and stability of the compound. The chloride ion can participate in nucleophilic substitution reactions, altering the compound’s chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4-Tetrachlorobenzene
- 1,2,3,5-Tetrachlorobenzene
- Hexachlorobenzene
Uniqueness
Magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride is unique due to its specific coordination structure and the presence of both magnesium and chloride ions. This combination imparts distinct chemical properties and reactivity compared to other tetrachlorobenzene derivatives.
Propiedades
Número CAS |
81776-88-7 |
|---|---|
Fórmula molecular |
C6HCl5Mg |
Peso molecular |
274.6 g/mol |
Nombre IUPAC |
magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride |
InChI |
InChI=1S/C6HCl4.ClH.Mg/c7-3-1-4(8)6(10)2-5(3)9;;/h1H;1H;/q-1;;+2/p-1 |
Clave InChI |
WKRRHCRSWSXJQE-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=[C-]C(=C1Cl)Cl)Cl)Cl.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


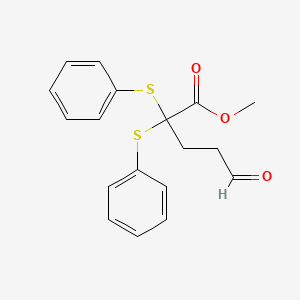
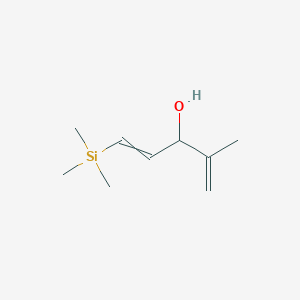


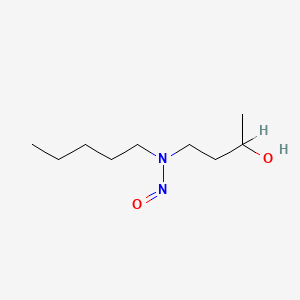
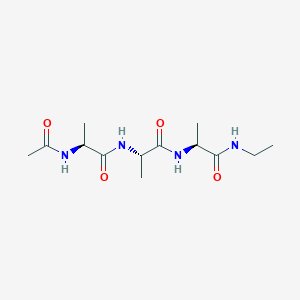
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
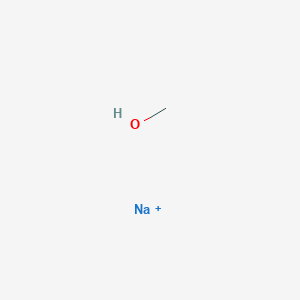
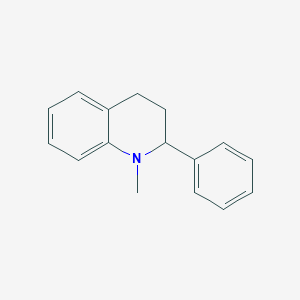
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)



![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
